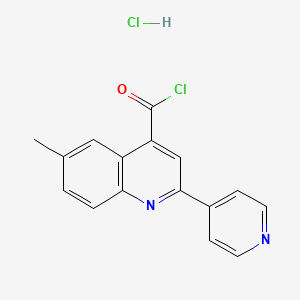

6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Descripción

6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS: 1203209-31-7) is a halogenated quinoline derivative with the molecular formula C₁₆H₁₂Cl₂N₂O and a molecular weight of 319.185 g/mol. Its structure features a quinoline core substituted with a methyl group at the 6-position, a pyridin-4-yl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position, which is stabilized as a hydrochloride salt. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides or esters via nucleophilic acyl substitution reactions .

Propiedades

IUPAC Name |

6-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNTUWGJCDQROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Quinoline Core

The quinoline nucleus can be synthesized using:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Skraup synthesis | Aniline, glycerol, sulfuric acid, oxidants | ~60-70% | Requires careful control of oxidation conditions |

| Friedländer synthesis | 2-Aminobenzaldehyde derivatives with ketones | ~50-65% | Suitable for substituted quinolines |

Research indicates that the Friedländer synthesis is often preferred for functionalized quinolines due to milder conditions and regioselectivity.

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl moiety is introduced via Suzuki-Miyaura coupling , which involves:

- A halogenated quinoline derivative (e.g., 2-chloroquinoline)

- A pyridin-4-yl boronic acid or ester

- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K₂CO₃)

- Solvent (e.g., dioxane/water mixture)

This step proceeds under reflux at 80-100°C, yielding the 2-(pyridin-4-yl)quinoline intermediate.

Formation of the Hydrochloride Salt

The final step involves treating the acyl chloride with hydrochloric acid:

Quinoline-4-carbonyl chloride + HCl (gas or aqueous) → Hydrochloride salt

- Conditions: Dissolution in an appropriate solvent (e.g., ethanol or ether), followed by bubbling HCl gas or adding concentrated HCl.

- Outcome: The hydrochloride salt forms via protonation, stabilizing the compound.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Quinoline core synthesis | Aniline, glycerol, sulfuric acid | - | Reflux | 4–6 hours | 60–70% | Classic heterocycle synthesis |

| Pyridine coupling | Pyridin-4-yl boronic acid, halogenated quinoline, Pd catalyst | Dioxane/water | Reflux | 12–24 hours | 65–75% | Cross-coupling efficiency |

| Chlorination | SOCl₂ | DCM or toluene | Reflux | 2–4 hours | 80–90% | Moisture-sensitive |

| Salt formation | HCl gas or concentrated HCl | Ethanol or ether | Room temp | 1–2 hours | >95% | Purification step |

Research Findings and Optimization Strategies

- Reaction conditions such as temperature, solvent purity, and reagent stoichiometry significantly influence yield and purity.

- Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields in acyl chloride formation.

- Green chemistry approaches , including solvent recycling and alternative chlorinating agents like oxalyl chloride, have been investigated to minimize environmental impact.

Notes on Industrial Scale-Up

- Continuous flow reactors are increasingly employed for chlorination steps to enhance safety and control.

- Purification techniques such as recrystallization and chromatography are optimized for large-scale production.

- Environmental and safety considerations are paramount, especially during chlorination and salt formation stages.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mecanismo De Acción

The mechanism by which 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key Structural Variations

The compound belongs to a broader class of quinoline-4-carbonyl chloride derivatives. Below is a comparative analysis of its structural analogues, focusing on substituent effects and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Reactivity :

- The methyl group at the 6-position (target compound) enhances steric stability without significantly altering electronic properties, making it suitable for controlled acylations.

- Ethyl or bromo substituents (e.g., 6-ethyl or 6-bromo analogues) increase lipophilicity or electrophilicity, respectively, but may compromise solubility or stability .

- Pyridinyl vs. Aryl Substituents : The pyridin-4-yl group at the 2-position (target compound) offers π-π stacking capabilities, advantageous in medicinal chemistry, whereas aryl groups (e.g., m-Tolyl in D9) enhance binding to hydrophobic enzyme pockets .

Synthetic Methodology: The target compound is synthesized via refluxing the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a method shared with analogues like 2-(4-(dimethylamino)styryl)-6-substituted derivatives . Derivatives such as D9 require additional piperazine coupling steps, increasing synthetic complexity .

Application-Specific Performance: The target compound’s hydrochloride salt improves crystallinity and handling compared to neutral carbonyl chlorides (e.g., 6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride), which lack ionic stabilization . Brominated analogues (e.g., 6-bromo derivative) are more reactive in Suzuki-Miyaura cross-couplings but face challenges in regioselectivity .

Actividad Biológica

6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS No. 39113-07-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a quinoline core and a pyridine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in various fields.

Molecular Structure

The molecular formula of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is C16H12Cl2N2O, with a molecular weight of approximately 319.19 g/mol. The compound features a quinoline ring system substituted with a methyl group and a pyridine ring, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl2N2O |

| Molecular Weight | 319.19 g/mol |

| CAS Number | 39113-07-0 |

| Synonyms | 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride |

Pharmacological Effects

Research indicates that derivatives of quinoline, including 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, exhibit diverse biological activities. These include:

- Antimicrobial Activity : Compounds with quinoline structures have shown promising antimicrobial properties against various pathogens. Studies suggest that modifications in the structure can enhance their efficacy against resistant strains.

- Anticancer Properties : Some quinoline derivatives have demonstrated cytotoxic effects on cancer cell lines. The presence of the pyridine moiety may contribute to enhanced interaction with biological targets involved in cancer progression.

- Anti-inflammatory Effects : Quinoline-based compounds have been explored for their anti-inflammatory properties, potentially offering therapeutic avenues for conditions such as arthritis and other inflammatory diseases.

While specific mechanisms for 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride remain under investigation, similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions may inhibit critical processes such as DNA synthesis or protein function in pathogens or cancer cells.

Synthesis Methods

The synthesis of 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multi-step organic reactions, including:

- Pfitzinger Condensation : This method is often employed to create the quinoline framework by reacting pyridine derivatives with carbonyl compounds.

- Chlorination Reactions : Chlorination of the resultant quinoline structure introduces the carbonyl chloride functionality, which is crucial for its reactivity.

- Hydrochloride Formation : The final step involves forming the hydrochloride salt to enhance solubility and stability.

Study on Anticancer Activity

A recent study investigated the anticancer potential of a series of quinoline derivatives, including 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride. The compound was tested against several cancer cell lines, showing significant cytotoxicity with an IC50 value indicative of its potency compared to standard chemotherapeutics .

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 6-Methyl-2-(pyridin-4-yl)quinoline exhibited notable inhibition zones, suggesting potential as lead compounds for antibiotic development.

Q & A

Q. What protocols ensure compliance with environmental regulations during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.